![molecular formula C20H16N6O B2635457 3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 900875-63-0](/img/structure/B2635457.png)
3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines . These compounds are known for their diverse biological activities .
Synthesis Analysis
The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines starts from 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones. The reaction of these compounds with phosphoryl chloride gives the corresponding 4-chloro-1H-pyrazolo[3,4-d]pyrimidines. These compounds are then treated with hydrazine hydrate at reflux temperature to give the hydrazino derivatives, which are subsequently cyclized to the titled compounds on heating with orthoesters in ethanol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” include the reaction of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones with phosphoryl chloride, followed by treatment with hydrazine hydrate and subsequent cyclization with orthoesters .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” could not be found in the available resources .Aplicaciones Científicas De Investigación
Imaging of Cerebral Adenosine A2A Receptors
One of the applications of compounds related to 3-(4-Methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is in the field of neuroimaging. A derivative, specifically 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant), was developed for mapping cerebral adenosine A2A receptors (A2ARs) using PET imaging. This tracer was synthesized with high specific activity and purity, exhibiting favorable brain kinetics and distribution consistent with known A2ARs, especially with high uptake in the striatum, indicating its potential for cerebral A2AR imaging in a clinical setting (Zhou et al., 2014).
Heterocyclic Synthesis and Isomerization
The compound is also valuable in synthetic chemistry, particularly in the synthesis and isomerization of heterocyclic compounds. The synthesis and structural characterization of various derivatives, including pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine and its isomers, have been reported. These derivatives were obtained through reactions under specific conditions, demonstrating the compound's utility as a building block in the synthesis of heterocyclic compounds. This is evidenced by studies that have synthesized a range of pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives, showcasing the versatility and reactivity of this chemical framework (Rashad et al., 2014), (Harb et al., 2005).
Pharmaceutical and Biochemical Applications
In pharmaceutical research, derivatives of 3-(4-Methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine have been synthesized and evaluated for various biological activities, including anticancer and antimicrobial properties. For instance, compounds synthesized from reactions involving this chemical structure have been tested for their antitumor activity against specific cell lines, indicating potential applications in cancer therapy (Abdelhamid et al., 2016). Additionally, some derivatives have shown promising antimicrobial activity, suggesting their use as antimicrobial agents (Elmaati, 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-10-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c1-13-5-3-4-6-17(13)26-19-16(11-22-26)20-24-23-18(25(20)12-21-19)14-7-9-15(27-2)10-8-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGRNWVKJPDJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)
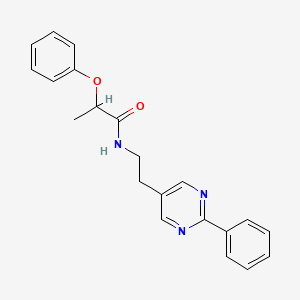
![2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2635377.png)
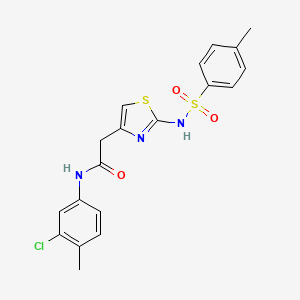
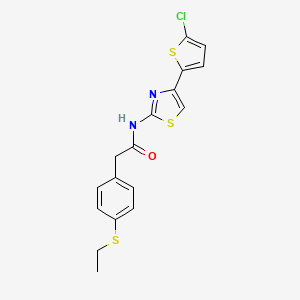
![3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride](/img/structure/B2635381.png)
![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)


![benzyl 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2635390.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2635393.png)
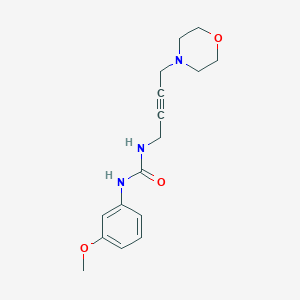
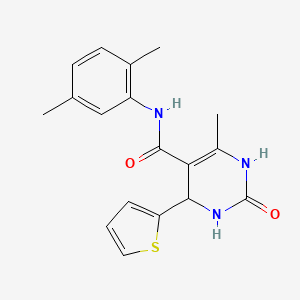
![N-(4-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2635396.png)